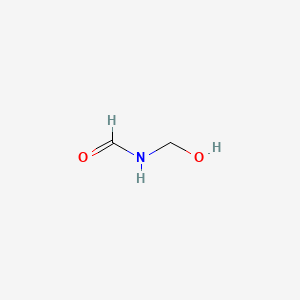

N-(Hydroxymethyl)formamide

Description

Contextualization within N-Functionalized Amide Chemistry

N-functionalized amides are a class of organic compounds characterized by the presence of a substituent on the nitrogen atom of an amide group. This functionalization imparts diverse chemical properties and reactivity patterns compared to their unsubstituted counterparts. N-(Hydroxymethyl)formamide, with its hydroxymethyl group (-CH2OH) attached to the nitrogen of the formamide (B127407) backbone, is a prime example of an N-functionalized amide. cymitquimica.com

The presence of both a hydroxyl group and an amide linkage within the same molecule allows for a rich and varied chemistry. The hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification, while the amide bond can undergo hydrolysis or other transformations. This dual functionality makes this compound a versatile player in the field of N-functionalized amide chemistry. Its structure allows for hydrogen bonding, which can influence its reactivity and interactions with other molecules. cymitquimica.com

Historical Development and Early Chemical Investigations

The first synthesis of the related compound, N,N-Dimethylformamide (DMF), was reported in 1893 by the French chemist Albert Verley. atamanchemicals.com While the specific history of this compound's initial synthesis is less prominently documented, its investigation has been closely tied to the study of formamide and its derivatives. Formamide itself, being the simplest amide, has been a subject of interest in prebiotic chemistry, with studies exploring its potential role in the origin of life. torvergata.itresearchgate.net

Early investigations into this compound were likely driven by the broader exploration of amide chemistry and the reactions of formamide with aldehydes. The reaction between formamide and formaldehyde (B43269), in the presence of a suitable catalyst, would be the most direct route to its formation. A patented method describes the synthesis of the related N-(α-hydroxyethyl)formamide by reacting formamide with acetaldehyde (B116499). google.com

Fundamental Role as a Reactive Intermediate and Synthetic Building Block

One of the most significant roles of this compound in chemical research is as a reactive intermediate. It is a known metabolite of N,N-dimethylformamide (DMF), a widely used industrial solvent. nih.govnih.gov The metabolic pathway involves the cytochrome P450-mediated oxidation of DMF to N-(hydroxymethyl)-N-methylformamide (HMMF), which can further be metabolized to this compound. scbt.comiarc.fr Understanding the formation and fate of this intermediate is crucial in toxicology and drug metabolism studies.

Beyond its role as an intermediate, this compound serves as a valuable synthetic building block. evitachem.comcymitquimica.com Its bifunctional nature allows it to be a precursor in the synthesis of a variety of more complex molecules. For instance, the hydroxyl group can be modified or replaced, while the formamide moiety can be transformed into other functional groups. This versatility makes it a useful starting material in the preparation of nitrogen-containing compounds. cymitquimica.com For example, N-(α-hydroxybenzyl)formamides have been synthesized from dichloroaziridines, showcasing the utility of related structures in organic synthesis. tandfonline.com

Structural Considerations and Conformational Dynamics of the N-Hydroxymethylformamide Scaffold

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses a rotatable bond between the nitrogen and the hydroxymethyl carbon, allowing for different spatial arrangements of the atoms. nih.gov

Computational studies have been employed to investigate the conformational landscape of this compound and related compounds. These studies explore the effects of intramolecular hydrogen bonding on the molecule's stability and geometry. arxiv.orgscilit.com The presence of both a hydrogen bond donor (the hydroxyl group and the N-H) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen) allows for the possibility of intramolecular hydrogen bonding, which can influence the preferred conformation. nih.govscilit.com The planarity of the amide group is a key structural feature, with bond angles around the nitrogen atom being close to 120 degrees, suggesting sp2 hybridization despite initial appearances. chemicalbook.com The conformational dynamics of similar molecules, such as N-(hydroxyethyl)formamide, have been studied in the solid state, revealing how intermolecular hydrogen bonds dictate the crystal packing. grafiati.com

The structural and conformational properties of this compound are crucial for understanding its reactivity, its interactions with biological macromolecules, and its role in the broader context of chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C2H5NO2 | cymitquimica.com |

| Molecular Weight | 75.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | cymitquimica.com |

| InChIKey | MNQOPPDTVHYCEZ-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | O=CNCO | cymitquimica.com |

| CAS Number | 13052-19-2 | sielc.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Soluble in water and various organic solvents | cymitquimica.com |

| Boiling Point | 367.5°C at 760mmHg | |

| Density | 1.151 g/cm³ | |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065339 | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13052-19-2 | |

| Record name | N-(Hydroxymethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Hydroxymethyl Formamide and Derivatives

Direct N-Hydroxymethylation of Formamide (B127407)

The most direct route to N-(hydroxymethyl)formamide involves the reaction of formamide with formaldehyde (B43269). wikipedia.org This reaction can be catalyzed by either acids or bases, with the reaction conditions significantly influencing the outcome.

Acid-Catalyzed Approaches and Mechanistic Elucidation

In acid-catalyzed N-hydroxymethylation, the reaction is believed to proceed through a rate-limiting proton transfer. researchgate.net Studies on analogous systems, such as the formation of N-(hydroxymethyl)benzamide derivatives, suggest that the mechanism involves the protonation of the amide followed by nucleophilic attack by formaldehyde. For the formation of carbinolamines from aromatic amines and formaldehyde, a stepwise pre-association mechanism has been proposed. This involves the formation of an encounter complex between the acid catalyst, amine, and aldehyde, followed by the formation of an unstable zwitterionic tetrahedral intermediate. nih.gov With strongly acidic catalysts, the formation of this intermediate is the rate-determining step. nih.gov

Base-Catalyzed Methods and Reaction Kinetics

Base-catalyzed N-hydroxymethylation typically proceeds via a specific-base process. researchgate.net In the case of N-(hydroxymethyl)benzamide derivatives, the reaction involves the deprotonation of the hydroxyl group, followed by a rate-limiting breakdown of the resulting alkoxide. researchgate.net The hydrolysis of formamide, a related reaction, is known to be rate-determined by the formation of a tetrahedral intermediate under basic conditions. researchgate.net The kinetics of base-catalyzed hydrolysis of simple amides like formamide have been studied, providing insights into the reactivity of the amide functional group under these conditions. researchgate.netscience.gov

Optimization of Reaction Conditions: Temperature, pH, and Solvent Effects

The synthesis of this compound and its derivatives is highly dependent on reaction conditions. Temperature, pH, and the choice of solvent play crucial roles in optimizing yield and purity. ontosight.ai For instance, in the synthesis of [¹¹C]formamides, temperature was found to be a critical factor, with lower temperatures favoring the formation of the desired product. nih.gov Similarly, the pH of the reaction medium dictates the dominant catalytic pathway, with acid catalysis prevailing at low pH and base catalysis at higher pH. researchgate.net The solvent can also influence reaction rates and equilibria.

Interactive Table: Optimization of Reaction Conditions for Formamide Synthesis.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | Decreasing from 60°C to 0°C | Increased yield of [¹¹C]benzyl formamide from 42% to 80% | nih.gov |

| Catalyst | Ru/MFM-300(Cr) | High selectivity for N-formamides from various carbonyl compounds | nih.govresearchgate.net |

| Pressure (CO₂) | 3 MPa | Optimal for N-formylation of carbonyl compounds | nih.govdiamond.ac.uk |

| Reaction Time | 6 hours | Reached 96% yield for N-methylformylaniline synthesis | mdpi.com |

Synthesis via Carbonylation and Amination Routes

Alternative synthetic strategies for this compound derivatives involve carbonylation and amination reactions. These methods offer pathways that can utilize different starting materials and integrate sustainable practices like CO₂ fixation.

Precursor Synthesis Strategies for Formamide Derivatives

The synthesis of various formamide derivatives often serves as a precursor step. For example, N-formylation of amines is a common method to produce formamides. nih.gov This can be achieved using various formylating agents and catalysts. nih.gov Industrial production of formamide itself involves the carbonylation of ammonia (B1221849) or the ammonolysis of methyl formate (B1220265). wikipedia.org These fundamental reactions provide the formamide backbone, which can then be further functionalized. Sustainable approaches include using glycerol (B35011) derivatives as a carbonyl source for N-formylation of amines. rsc.orgrsc.org

Integration with CO₂ Fixation and Reductive Amination Processes

A modern and sustainable approach involves the direct synthesis of N-formamides by coupling reductive amination of carbonyl compounds with the fixation of carbon dioxide. nih.govnih.gov In this one-pot process, a catalyst, such as a ruthenium-based metal-organic framework, facilitates the reaction of a carbonyl compound, ammonia, hydrogen, and CO₂ to produce the corresponding N-formamide. nih.govresearchgate.netdiamond.ac.uk Mechanistic studies suggest that ammonium (B1175870) formate is a key intermediate formed from the reduction of CO₂. nih.gov Another innovative method involves the synthesis of [¹¹C]formamides from primary amines and [¹¹C]CO₂. This process proceeds via a [¹¹C]isocyanate intermediate which is then reduced. nih.gov

Interactive Table: Synthesis of Formamides via Carbonylation and Amination.

| Method | Catalyst/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination & CO₂ Fixation | Ru/MFM-300(Cr), H₂, NH₃/MeOH | Aldehydes, Ketones | One-pot synthesis, high selectivity, catalyst reusability | nih.govresearchgate.netdiamond.ac.uk |

| ¹¹C-Carbonylation | [¹¹C]CO₂, BEMP, POCl₃, NaBH₄ | Primary Amines | Rapid radiosynthesis, proceeds via [¹¹C]isocyanate intermediate | nih.gov |

| Oxidative Carbonylation | CoNC catalyst, Paraformaldehyde | Amines | Green route using a non-noble metal catalyst | researchgate.net |

Microwave-Assisted Synthesis Protocols for N-Hydroxymethyl Formamides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org In the context of N-hydroxymethyl formamides and their derivatives, microwave irradiation has been successfully employed to promote their synthesis, offering significant advantages.

One notable application involves the synthesis of N-(α-hydroxybenzyl)formamides from dichloroaziridines and aqueous dimethyl sulfoxide (B87167) (DMSO). researchgate.nettandfonline.com This method provides excellent yields of the desired products with significantly reduced reaction times. researchgate.nettandfonline.com The reaction is typically carried out by irradiating a solution of the corresponding 2,2-dichloro-1,3-diarylaziridine in a mixture of DMSO and water with microwaves. tandfonline.com For instance, the synthesis of N-(4-chlorophenyl)-N-[4-(chlorophenyl)hydroxymethyl]formamide was achieved in 98% yield after 50 minutes of microwave irradiation at 300 W. tandfonline.com

The use of microwave technology has also been explored for the synthesis of various cyclic imides and N-hydroxymethylimides. researchgate.net These reactions often utilize cyclic anhydrides and reagents like formamide under microwave irradiation, leading to increased reaction yields and decreased reaction times, sometimes even under solventless conditions. researchgate.net

Table 1: Microwave-Assisted Synthesis of N-(α-hydroxybenzyl)formamide Derivatives researchgate.nettandfonline.com

| Entry | Starting Dichloroaziridine | Product | Reaction Time (min) | Yield (%) |

| 1 | 2,2-dichloro-1,3-diphenylaziridine | N-(Hydroxyphenylmethyl)-N-phenylformamide | 108 | 93 |

| 2 | 2,2-dichloro-1-(4-methylphenyl)-3-phenylaziridine | N-(4-methylphenyl)-N-(hydroxyphenylmethyl)formamide | 96 | 95 |

| 3 | 2,2-dichloro-1-(4-methoxyphenyl)-3-phenylaziridine | N-(4-methoxyphenyl)-N-(hydroxyphenylmethyl)formamide | 96 | 94 |

| 4 | 2,2-dichloro-1,3-bis(4-chlorophenyl)aziridine | N-(4-chlorophenyl)-N-[(4-chlorophenyl)hydroxymethyl]formamide | 50 | 98 |

| 5 | 2,2-dichloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)aziridine | N-(4-chlorophenyl)-N-[(4-nitrophenyl)hydroxymethyl]formamide | 50 | 98 |

| 6 | 2,2-dichloro-1-(4-bromophenyl)-3-phenylaziridine | N-(4-bromophenyl)-N-(hydroxyphenylmethyl)formamide | 78 | 93 |

| 7 | 2,2-dichloro-1-(4-bromophenyl)-3-(4-chlorophenyl)aziridine | N-(4-bromophenyl)-N-[(4-chlorophenyl)hydroxymethyl]formamide | 78 | 94 |

| 8 | 2,2-dichloro-1-(4-bromophenyl)-3-(4-nitrophenyl)aziridine | N-(4-bromophenyl)-N-[(4-nitrophenyl)hydroxymethyl]formamide | 50 | 97 |

| 9 | 2,2-dichloro-1-(4-nitrophenyl)-3-(4-chlorophenyl)aziridine | N-(4-nitrophenyl)-N-[(4-chlorophenyl)hydroxymethyl]formamide | 50 | 98 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Chemo-Enzymatic and Biocatalytic Pathways for Structural Analogs

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach for producing complex molecules with high selectivity and under mild conditions. nih.govresearchgate.net Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry, providing environmentally friendly alternatives to conventional chemical processes. researchgate.netmdpi.com

While specific biocatalytic routes to this compound itself are not extensively documented in the provided search results, the principles of chemo-enzymatic synthesis are broadly applicable to the formation of its structural analogs. Enzymes, particularly hydrolases like lipases and proteases, are widely used for the synthesis and hydrolysis of amide and ester bonds. unipd.it These enzymes can catalyze reactions with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net

For instance, lipases have been successfully used in the Baeyer-Villiger oxidation of levoglucosenone (B1675106) to produce (S)-γ-hydroxymethyl-α,β-butenolide, a valuable chiral intermediate. researchgate.net This demonstrates the potential of enzymes to perform selective oxidations, a key step that could be envisioned in the synthesis of hydroxymethyl-containing compounds.

Furthermore, the synthesis of chiral alcohols and amines, which are precursors to many formamide derivatives, has been achieved through chemo-enzymatic cascades. csic.es These one-pot processes can combine chemical steps, such as oxidation or hydration, with enzymatic reductions to produce enantiomerically pure products. csic.es For example, a chemo-enzymatic method involving gold-catalyzed alkyne hydration followed by an alcohol dehydrogenase (ADH)-catalyzed bioreduction has been used to synthesize chiral alcohols. csic.es

The synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones has been accomplished through chemo-enzymatic routes involving a highly stereoselective hydroamination step catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). acs.org

Table 2: Examples of Enzymes and Their Applications in Synthesizing Structural Analogs

| Enzyme Class | Example Enzyme | Reaction Type | Potential Application for Analogs |

| Hydrolases | Lipase | Baeyer-Villiger oxidation, (trans)esterification, amidation | Synthesis of chiral hydroxymethyl-containing lactones and amides. unipd.itresearchgate.net |

| Oxidoreductases | Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | Production of chiral alcohols as precursors for formamide derivatives. csic.es |

| Lyases | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Hydroamination | Asymmetric synthesis of amino acids as precursors for complex formamides. acs.org |

| Monooxygenases | PmlABCDEF monooxygenase | N-oxidation | Synthesis of N-oxide derivatives of heteroaromatic formamides. researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. garph.co.ukresearchgate.net The synthesis of this compound and its derivatives can be made more sustainable by adhering to these principles.

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks: Exploring bio-based starting materials is a fundamental principle of green chemistry. uliege.bersc.org For example, glycerol derivatives, which can be obtained from biomass, have been used as a carbonyl source for the sustainable synthesis of formamides. rsc.org

Energy Efficiency: Microwave-assisted synthesis, as discussed previously, is an energy-efficient method that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Electrosynthesis presents another promising energy-efficient route, as demonstrated by the synthesis of formamide from methanol (B129727) and ammonia over a Pr-doped MnO₂ catalyst. acs.org

Use of Safer Solvents and Reagents: The ideal solvent for a green chemical process is non-toxic, readily available, and recyclable. garph.co.uk Water is often considered the ultimate green solvent. researchgate.net Research into performing organic reactions in water is an active area. researchgate.net Additionally, replacing hazardous reagents with safer alternatives is crucial. For instance, the use of heterogeneous catalysts can simplify product purification and catalyst recycling. tandfonline.com

Catalysis: The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. colab.ws Copper-catalyzed reactions have been employed for the sustainable synthesis of formamides. rsc.org

The development of sustainable synthetic routes for this compound and its analogs is an ongoing effort. By incorporating principles of green chemistry, such as utilizing renewable resources, employing energy-efficient technologies like microwave synthesis, and leveraging the selectivity of biocatalysts, the environmental impact of producing these valuable chemical compounds can be significantly minimized.

Chemical Reactivity and Mechanistic Pathways of N Hydroxymethyl Formamide

Electrophilic and Nucleophilic Characteristics of the Hydroxymethyl Moiety

The hydroxymethyl moiety (-CH₂OH) in N-(Hydroxymethyl)formamide imparts both electrophilic and nucleophilic characteristics to the molecule.

Nucleophilic Character : The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a potential nucleophile. This allows it to attack electron-deficient centers. For instance, the nitrogen atom in an amide is generally less nucleophilic than in an amine due to the resonance stabilization from the carbonyl group. libretexts.org However, the hydroxymethyl group can still participate in nucleophilic reactions.

Electrophilic Character : The carbon atom of the hydroxymethyl group is bonded to a highly electronegative oxygen atom, which withdraws electron density, rendering the carbon atom electrophilic. This makes it susceptible to attack by nucleophiles. libretexts.org This dual reactivity is a key feature of its chemical behavior.

Recent studies on photocatalytic formamide (B127407) synthesis have highlighted the coupling of electrophilic ⋅CH₂OH radicals with nucleophilic ⋅NH₂ radicals as a critical step in C-N bond formation. nih.gov The protonation state significantly influences nucleophilicity; for example, a deprotonated hydroxyl group (alkoxide) is a much stronger nucleophile than the neutral hydroxyl group. libretexts.org

Addition Reactions with Diverse Substrates in Organic Synthesis

This compound readily participates in addition reactions. A notable example is its formation through the addition of formaldehyde (B43269) to formamide. google.com It can also undergo addition reactions with various nucleophiles. For instance, in the synthesis of N-(α-alkoxyethyl)formamide, N-(α-hydroxyethyl)formamide (a related compound) reacts with an alcohol in the presence of an acid catalyst. google.com

Furthermore, the N-hydroxymethyl group has been utilized in stereoselective synthesis, such as in the intramolecular conjugate addition reactions to form trans-oxazolidine derivatives. researchgate.net These reactions demonstrate the utility of the hydroxymethyl group in constructing complex molecular architectures.

Condensation Reactions and Polymerization Pathways

This compound and its derivatives are involved in condensation reactions, which are processes where two molecules combine with the elimination of a small molecule like water. uomustansiriyah.edu.iq This reactivity is fundamental to the formation of larger molecules and polymers.

This compound is a key intermediate in the formation of various biomolecules from formamide under prebiotic conditions. torvergata.itnih.gov Minerals can catalyze the condensation of formamide to produce nucleobases, amino acids, and other essential compounds. nih.gov

In polymerization, monomers with functional groups like those in this compound can react to form polymers. uomustansiriyah.edu.iq For example, N-(hydroxymethyl)-N-methylformamide has been used in the production of polymeric materials like polyurethanes and polyesters. ontosight.ai The ability of formamide and its derivatives to participate in these reactions underscores their importance in both prebiotic chemistry and materials science. uomustansiriyah.edu.iqtorvergata.it

Rearrangement Processes and Intramolecular Transformations

While specific rearrangement reactions involving this compound are not extensively detailed in the provided context, the fundamental principles of rearrangement reactions can be applied. Oxidative rearrangement reactions, often mediated by hypervalent iodine reagents, can involve the migration of a carbon group to a nitrogen or oxygen atom (C to X migration). sioc-journal.cn

Intramolecular transformations are also a feature of its chemistry. For example, intramolecular conjugate addition reactions involving the N-hydroxymethyl group are used to create cyclic structures with high stereoselectivity. researchgate.net These processes are valuable in the synthesis of complex target molecules, including derivatives of bioactive compounds. researchgate.net

Catalytic Activation and Directed Reactivity of N-Hydroxymethylformamide

The reactivity of this compound can be controlled and enhanced through catalysis. Acid and base catalysis are common strategies. For instance, the reaction of N-(α-hydroxyethyl)formamide with alcohols is catalyzed by acids. google.com Similarly, the preparation of N-(α-hydroxyethyl)formamide from formamide and acetaldehyde (B116499) can be catalyzed by basic catalysts like alkali metal bicarbonates. google.com

In prebiotic chemistry, various minerals have been shown to act as catalysts for the condensation of formamide, leading to the synthesis of a wide range of biologically relevant molecules. nih.gov More recently, photocatalysis has been employed for formamide synthesis, where atomically dispersed Bi sites on TiO₂ facilitate the reaction. nih.gov The catalyst plays a crucial role in enhancing electron transfer and promoting the desired bond formations. nih.gov

Decomposition Pathways and Stability in Various Reaction Environments

This compound is known to be thermally labile and can decompose. nih.gov One of its decomposition pathways involves breaking down into formamide and formaldehyde. nih.govwho.int Its stability is influenced by the reaction environment. For instance, it is considered stable in aqueous solutions but can be sensitive to moisture. cymitquimica.comnih.gov

Theoretical studies on the decomposition of formamide, a related compound, show that processes like decarboxylation, dehydrogenation, and dehydration have significant energy barriers. nih.gov These studies provide insight into the potential decomposition pathways that this compound might undergo, such as the loss of water or formaldehyde.

The hydrolysis of N-(hydroxymethyl) derivatives of amides has been a subject of kinetic studies. This compound undergoes facile hydrolysis in alkaline solutions. nih.gov Studies on N-(hydroxymethyl)benzamide derivatives, which are structurally similar, show that the hydrolysis mechanism can be complex and pH-dependent.

At high pH, the reaction often proceeds through a specific-base-catalyzed deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide to form an aldehyde and the corresponding amidate. researchgate.net This is described as an E1cB-like mechanism. researchgate.net For some derivatives, at very high hydroxide (B78521) concentrations, a competitive amidic hydrolysis pathway can become significant. researchgate.netacs.org The rate of hydrolysis is also influenced by general acid-base catalysis. researchgate.net

Interactive Data Table: Factors Influencing this compound Reactivity

| Factor | Description | Impact on Reactivity |

| Functional Groups | Presence of formamide and hydroxymethyl groups. cymitquimica.com | Allows for a wide range of reactions including additions and condensations. cymitquimica.comgoogle.comuomustansiriyah.edu.iq |

| Electrophilicity/Nucleophilicity | The hydroxymethyl moiety has both electrophilic (at carbon) and nucleophilic (at oxygen) centers. libretexts.org | Enables reactions with a variety of substrates. nih.govresearchgate.net |

| pH | The acidity or basicity of the reaction medium. | Influences hydrolysis rates and mechanisms. nih.govresearchgate.net Alkaline conditions facilitate hydrolysis. nih.gov |

| Catalysts | Acids, bases, minerals, and photocatalysts can be used. nih.govgoogle.comnih.gov | Can enhance reaction rates, control selectivity, and enable new reaction pathways. nih.govgoogle.comresearchgate.net |

| Temperature | The thermal energy of the system. | Higher temperatures can lead to decomposition. nih.gov |

| Solvent | The medium in which the reaction is carried out. | Can influence solubility and stability. cymitquimica.com It is soluble in water and various organic solvents. cymitquimica.com |

Interactive Data Table: Decomposition and Hydrolysis of this compound and Related Compounds

| Compound | Condition | Products | Mechanism/Observation | Reference |

| This compound | Thermal | Formamide, Formaldehyde | Thermally labile. | nih.gov |

| This compound | Alkaline solution | Formamide, Formaldehyde | Facile hydrolysis. | nih.gov |

| N-(hydroxymethyl)benzamide derivatives | Neutral aqueous solution (for α-acyloxyalkyl derivatives) | - | Extremely unstable, unsuitable as prodrugs. | researchgate.net |

| N-(hydroxymethyl)benzamide derivatives | pH 10-14 | Aldehyde, Amidate | Specific-base-catalyzed deprotonation (E1cB-like). | researchgate.net |

| N-(hydroxymethyl)benzamide derivatives (with electron-donating groups) | High [HO⁻] | - | Competitive amidic hydrolysis. | acs.org |

Thermal Decomposition and Product Characterization

This compound is recognized for its thermal lability, undergoing decomposition under elevated temperatures. nih.gov Research indicates that the compound is generally stable in neutral or mildly acidic aqueous solutions but is sensitive to heat and alkaline conditions. nih.govwho.int

The primary thermal decomposition pathway of this compound involves its breakdown into formamide and formaldehyde. nih.gov This decomposition has been noted in various analytical contexts. For instance, during gas chromatography (GC) analysis, which utilizes high temperatures for sample injection, this compound and its derivatives are known to degrade. who.intiarc.fr Specifically, N-(hydroxymethyl)-N-methylformamide (HMMF), a closely related compound and a major metabolite of N,N-dimethylformamide (DMF), readily decomposes to N-methylformamide (NMF) under typical GC conditions. who.intiarc.fr Similarly, this compound itself degenerates to formamide under such conditions. who.int

The formation of this compound has also been identified as a major product in the high-temperature, liquid-phase decomposition of the high explosive HMX (Octogen). nm.gov When HMX is heated to 300 °C, infrared spectroscopy identifies hydroxymethyl formamide as a key nonvolatile product, suggesting that the initial decomposition of HMX proceeds via N-N bond scission. nm.gov

The characterization of these decomposition products is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the volatile products like formaldehyde and formamide, and infrared (IR) spectroscopy for identifying key functional groups in the decomposition products. nm.gov

Below is a summary of the thermal decomposition products of this compound.

| Initial Compound | Condition | Decomposition Products | Characterization Method |

| This compound | Thermal stress (e.g., GC analysis) | Formamide, Formaldehyde | Gas Chromatography (GC) nih.gov |

| HMX (liquid phase) | Heating to 300°C | This compound (as a major product) | Infrared Spectroscopy nm.gov |

Role in Autocatalytic Chemical Systems and Complex Reaction Networks

This compound and its parent compound, formamide, are considered significant molecules in the context of prebiotic chemistry and the origin of life. torvergata.itarxiv.org Formamide-based chemistry is explored for its potential to generate complex networks of biomolecules, including nucleic acids and amino acids, under plausible prebiotic conditions. torvergata.itarxiv.org Within this framework, autocatalytic cycles—where a molecule catalyzes its own production—are of great interest as they provide a mechanism for the amplification of specific molecules from a complex mixture.

Computational studies and mass spectrometry have pointed to the potential involvement of formamide derivatives in autocatalytic loops. One such hypothesized cycle involves the reaction of formamide with N-methanimidoylformamide to produce N-(aminohydroxymethyl)formamide. researchgate.net This intermediate then decomposes to yield two molecules of formamide, thus completing an autocatalytic loop that increases the concentration of formamide. researchgate.net

While this compound is not a direct participant in this specific proposed loop, the system highlights the reactive nature of such hydroxylated formamide derivatives. Kinetic modeling of these complex reaction networks has shown that N-(aminohydroxymethyl)formamide primarily converts into formamidine, a key starting material for the prebiotic synthesis of various other products. researchgate.net Computational analysis of these networks also identified seven distinct decomposition pathways for N-(aminohydroxymethyl)formamide, which would siphon material away from the primary autocatalytic cycle. researchgate.net

The study of such complex reaction networks, often aided by heuristics-aided quantum chemical methods, helps to map the potential energy surfaces and identify plausible reaction pathways, intermediates, and autocatalytic cycles. harvard.edu The investigation into formamide and its derivatives, including this compound, is crucial for understanding how simple molecular precursors could have given rise to the complex chemical systems necessary for life. torvergata.itarxiv.org

The table below outlines the key components of a hypothesized autocatalytic cycle related to formamide chemistry.

| Role in Cycle | Compound | Precursor(s) | Product(s) of Reaction/Decomposition |

| Reactant/Product | Formamide | N-(aminohydroxymethyl)formamide | N-(aminohydroxymethyl)formamide |

| Reactant | N-methanimidoylformamide | - | N-(aminohydroxymethyl)formamide |

| Intermediate | N-(aminohydroxymethyl)formamide | Formamide, N-methanimidoylformamide | Formamide (2 molecules), Formamidine |

Advanced Spectroscopic and Structural Elucidation in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-(Hydroxymethyl)formamide, providing insights into its molecular framework and dynamic behavior.

Elucidation of Stereochemical and Conformational Features

NMR spectroscopy is instrumental in defining the stereochemical and conformational aspects of this compound and its derivatives. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra offer a window into the molecule's three-dimensional structure. For instance, in derivatives like N-(α-hydroxybenzyl)formamides, the proton of the CH-OH group typically appears in the ¹H-NMR spectrum between δ 5.09 and 5.28 ppm. tandfonline.com The formyl proton (H-C=O) signal is found further downfield, generally in the range of δ 9.97–10.11 ppm, while the hydroxyl (OH) proton signal appears between δ 6.40 and 6.80 ppm. tandfonline.com These characteristic chemical shifts aid in confirming the presence and electronic environment of these key functional groups.

The rotational barrier around the C-N amide bond can lead to the existence of cis and trans isomers. This conformational isomerism is detectable by NMR, as the different spatial arrangements of the substituents relative to the formyl group result in distinct signals. For example, in N-formyl-o-toluidine, the major cis isomer displays singlet signals for the N-H and formyl protons, whereas the minor trans isomer shows doublets with a coupling constant of approximately 10.63 Hz. mdpi.com This difference in coupling constants is a key indicator of the through-space relationship between the coupled protons in each isomer. mdpi.com

In ¹³C NMR spectra of N-(α-hydroxybenzyl)formamide derivatives, the carbon of the O-C-N group resonates in the region of δ 73.0–74.1 ppm, and the formyl carbon (H-C=O) appears at δ 171.0–172.0 ppm. tandfonline.com The precise chemical shifts provide valuable information about the electronic structure and hybridization of the carbon atoms within the molecule.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH-OH | 5.09 - 5.28 tandfonline.com | 73.0 - 74.1 (O-C -N) tandfonline.com |

| OH | 6.40 - 6.80 tandfonline.com | - |

| H-C=O | 9.97 - 10.11 tandfonline.com | 171.0 - 172.0 tandfonline.com |

| Aromatic Protons | 6.99 - 8.23 tandfonline.com | - |

| Data is based on studies of N-(α-hydroxybenzyl)formamides in d₆-DMSO. tandfonline.com |

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions involving this compound and for elucidating reaction mechanisms. By acquiring spectra at different time intervals, researchers can track the disappearance of reactants and the appearance of intermediates and products, providing kinetic data and insights into the reaction pathway.

For example, in the synthesis of N-phosphonomethylglycine, this compound is a key intermediate. google.com The formation of this intermediate can be confirmed by ¹³C NMR spectroscopy before it is reacted further. google.com This ability to identify and characterize intermediates is crucial for optimizing reaction conditions and understanding the sequence of chemical transformations.

Furthermore, NMR has been used to identify metabolites of compounds like N,N-dimethylformamide (DMF) in biological systems. High-field ¹H-NMR spectroscopy of urine samples from mice treated with DMF revealed signals corresponding to N-(hydroxymethyl)-N-methylformamide, identifying it as a major metabolite. nih.gov The characteristic chemical shifts of the N-CH₃ protons (δ 2.91, 3.05) and the formyl proton were key to this identification. nih.gov This application demonstrates the utility of NMR in tracking the metabolic fate of related compounds, where this compound itself can be a metabolite. The use of NMR in this context allows for direct observation without the need for derivatization, which can sometimes alter the analyte. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the molecular structure of this compound, particularly concerning its functional groups and intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of both hydroxyl (-OH) and amide (-NH-C=O) groups in this compound makes it capable of forming extensive hydrogen bond networks. cymitquimica.com These interactions significantly influence its physical and chemical properties. IR and Raman spectroscopy are highly sensitive to changes in vibrational frequencies caused by hydrogen bonding.

In the IR spectra of N-(α-hydroxybenzyl)formamide derivatives, the stretching vibration of the O-H group is typically observed in the range of 3285–3340 cm⁻¹. tandfonline.com The position and shape of this band can provide information about the strength and nature of the hydrogen bonds. Broader and lower frequency bands generally indicate stronger hydrogen bonding. The study of formamide (B127407) itself has shown that its self-association through hydrogen bonds to form dimers and larger clusters can be effectively analyzed by vibrational spectroscopy. acs.orgcore.ac.uk These principles are directly applicable to understanding the intermolecular interactions of this compound.

Characterization of Functional Groups and Conformational States

IR and Raman spectroscopy are excellent for identifying the key functional groups within this compound. Each functional group has characteristic vibrational frequencies.

C=O Stretching: The carbonyl (C=O) stretching vibration of the formyl group is a prominent feature in the IR spectrum, typically appearing in the region of 1639–1659 cm⁻¹ for N-(α-hydroxybenzyl)formamide derivatives. tandfonline.com In studies on thermoplastic starch plasticized with related compounds, the ester group formation was evidenced by a peak around 1700 cm⁻¹. researchgate.net

N-H Vibrations: The N-H stretching and bending vibrations also give rise to characteristic bands. The N-H stretch is sensitive to hydrogen bonding. core.ac.uk

C-N and C-O Stretching: The C-N and C-O stretching modes are also observable, typically at lower frequencies. s-a-s.org

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. ksu.edu.satriprinceton.org For formamide, Raman spectra have been used to study its chemical evolution on mineral surfaces, identifying the formation of complex molecules like purine. mdpi.com The symmetric and antisymmetric stretching of the amide moiety, NH₂ bending, and CH bending are all observable in the Raman spectrum of formamide. mdpi.com

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H | Stretching | 3285 - 3340 tandfonline.com |

| C=O | Stretching | 1639 - 1659 tandfonline.com |

| C=C (Aromatic) | Stretching | 1489 - 1598 tandfonline.com |

| Data is based on studies of N-(α-hydroxybenzyl)formamides. tandfonline.com |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its reaction intermediates and products. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, its molecular formula can be confirmed. nih.gov

In the synthesis of N-(α-hydroxybenzyl)formamides, electron ionization mass spectrometry (EI-MS) was used to confirm the structure of the products, with all compounds showing their corresponding molecular ion peak. tandfonline.com This is a direct confirmation that the desired transformation has occurred.

Mass spectrometry is particularly valuable for identifying transient or low-concentration species in a reaction mixture. For example, in a proposed autocatalytic cycle involving formamide, N-(aminohydroxymethyl)formamide was identified as a key intermediate. While mass spectrometry could detect this species, it could not distinguish between isomers like N-methanimidoylformamide, highlighting a limitation that can be overcome by coupling MS with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). google.com

LC-MS/MS (tandem mass spectrometry) is an even more powerful tool that allows for the direct and simultaneous determination of multiple metabolites in complex matrices like urine. researchgate.net This technique was successfully used to distinguish and quantify N-hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF), metabolites of DMF. researchgate.net This is significant because GC methods can cause the thermal degradation of HMMF to NMF, leading to inaccurate measurements. researchgate.net This demonstrates the advantage of LC-MS for analyzing thermally labile compounds like this compound and its derivatives. nih.gov

X-ray Crystallography of this compound Adducts and Derivatives for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its related compounds, this method provides crucial insights into molecular conformation, intermolecular interactions, and the influence of substituents on the crystal packing. While a crystal structure of the parent this compound is not prominently reported, the study of its derivatives offers a window into its structural characteristics.

A significant example is the crystallographic analysis of N-(2,2,2-trichloro-1-hydroxyethyl)formamide, a derivative that illuminates the conformational preferences and hydrogen bonding capabilities of the this compound backbone. nih.gov The compound crystallizes in the triclinic space group P-1 with two independent molecules (A and B) in the asymmetric unit. nih.gov

The backbones of these two molecules exhibit nearly identical conformations, underscoring a structurally stable arrangement. nih.gov The conformation of the N-(hydroxyethyl)formamide chain is a key feature. The C-N(H)-C=O and C-N(H)-C-O(H) torsion angles are particularly informative, measuring -1.8(3)° and -91.5(2)° for molecule A, and -2.1(3)° and -95.7(2)° for molecule B, respectively. nih.gov This demonstrates a consistent perpendicular arrangement between the formamide and the hydroxyethyl (B10761427) moieties.

Table 1: Selected Crystallographic and Structural Data for N-(2,2,2-trichloro-1-hydroxyethyl)formamide

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Formula | C₃H₄Cl₃NO₂ | C₃H₄Cl₃NO₂ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| C-N(H)-C=O Torsion Angle | -1.8 (3)° | -2.1 (3)° |

| C-N(H)-C-O(H) Torsion Angle | -91.5 (2)° | -95.7 (2)° |

| R.M.S. Overlay Fit | 0.047 Å (weighted), 0.043 Å (unit-weight) | 0.047 Å (weighted), 0.043 Å (unit-weight) |

Data sourced from the crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. nih.gov

A search of the Cambridge Structural Database (CSD) for the acyclic substructure C(=O)-N(H)-C(OH), which represents the core of this compound, yielded a limited number of hits. nih.gov The majority of these were metal complexes involving the ligand N-(hydroxymethyl)nicotinamide. nih.gov This highlights that detailed structural studies on simple adducts and derivatives of this compound itself are not abundant. One of the few closely related compounds found was N,N′-(1,2-dihydroxyethylene)diformamide, which shares similar geometric parameters. nih.gov

Table 2: Hydrogen Bond Geometry in Crystalline N-(2,2,2-trichloro-1-hydroxyethyl)formamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1O···O2ⁱ | 0.77(3) | 1.95(3) | 2.709(2) | 171(3) |

| N1-H1N···O2ⁱⁱ | 0.81(3) | 2.13(3) | 2.915(2) | 162(2) |

| O3-H3O···O4ⁱⁱⁱ | 0.76(3) | 1.97(3) | 2.721(2) | 174(3) |

| N2-H2N···O4ⁱᵛ | 0.78(3) | 2.17(3) | 2.917(2) | 158(2) |

| C6-H6···Cl4ᵛ | 1.00(2) | 2.91(2) | 3.586(2) | 125(2) |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, -y, -z+2; (iv) x, y+1, z; (v) -x, -y, -z+1. nih.gov

Computational and Theoretical Investigations of N Hydroxymethyl Formamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Theoretical studies, often employing Density Functional Theory (DFT) with functionals like B3LYP and Møller-Plesset perturbation theory (MP2), have provided significant insights. nih.gov A key area of investigation has been the analysis of the intramolecular hydrogen bond. The effects of substituting a carbon atom with a nitrogen atom on the intramolecular hydrogen bond of related molecules like malonaldehyde have been analyzed using B3LYP/6-311++G(3df,2p)//B3LYP/6-311+G(d,p) calculations. researchgate.net These studies reveal the interplay between resonance effects and hydrogen bonding. mdpi.com

For N-(Hydroxymethyl)formamide and related compounds, calculations have focused on the characteristics of the O-H···O intramolecular hydrogen bond. mdpi.com The electronic structure of formamide (B127407), a parent compound, is known to be significantly influenced by resonance, with a notable contribution from a zwitterionic form that imparts a higher barrier to rotation around the C-N bond compared to similar molecules like thioformamide. researchgate.net This resonance is a critical factor in the electronic landscape of this compound as well.

Analyses using Natural Bond Orbital (NBO) theory are employed to understand charge transfer interactions and their consequences on the molecular geometry and vibrational frequencies. researchgate.net For instance, in formamide complexes, large electron density transfer from the electron donor to the acceptor leads to the formation of new electronic structures. researchgate.net These computational approaches provide a quantitative description of the bonding environment, including bond lengths, bond angles, and the electron density at critical points, which are essential for characterizing the strength and nature of both covalent and non-covalent bonds within the molecule. mdpi.com

Table 1: Computational Methods and Basis Sets in Electronic Structure Analysis

| Computational Method | Basis Set | Typical Application |

|---|---|---|

| Density Functional Theory (B3LYP) | 6-311++G(d,p), 6-311+G(d,p) | Geometry optimization, vibrational frequencies, analysis of intramolecular hydrogen bonds. nih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | Calculation of interaction energies, study of hydrogen-bonded complexes. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | N/A | Analysis of charge delocalization, hyperconjugative interactions, and the nature of hydrogen bonds. researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is crucial for understanding the chemical transformations that this compound can undergo. This involves mapping the potential energy surface to identify stable intermediates, products, and, most importantly, the transition states that connect them. Characterizing these transition states provides information about the energy barriers (activation energies) of a reaction, which is fundamental to determining its kinetics.

This compound is recognized as a key intermediate in various chemical and biochemical processes. For example, it is a metabolite in the breakdown of N,N-Dimethylformamide (DMF). The metabolic pathway involves the hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then decompose to N-methylformamide (NMF). Subsequent enzymatic oxidation of NMF can yield this compound, which further breaks down into formamide. who.int

In the context of prebiotic chemistry, formamide and its derivatives are considered crucial precursors for the synthesis of biomolecules. torvergata.it Theoretical studies have explored the decomposition pathways of formamide and related species. torvergata.it While direct modeling of this compound's prebiotic pathways is less detailed, the decomposition of a related compound, N-(aminohydroxymethyl)formamide, has been computationally investigated, revealing multiple decomposition pathways that compete with its role in autocatalytic cycles. researchgate.net These studies utilize quantum chemical methods to calculate the energies of reactants, products, and transition states, thereby constructing a detailed picture of the reaction mechanism. For instance, high-energy events, like those simulated by laser-induced dielectric breakdown (LIDB), can lead to the dissociation of formamide into reactive radicals like CN•, which then drive the synthesis of nucleobases. nih.gov The reaction pathways are often complex, involving numerous steps that are exergonic and proceed with relatively low activation energies. nih.gov

The breakdown of N-(hydroxymethyl)benzamide derivatives, which are structurally analogous, has been shown to proceed via a specific-base-catalyzed mechanism (E1cB-like), where deprotonation of the hydroxyl group is followed by a rate-limiting breakdown to form an aldehyde and an amidate. researchgate.net Computational modeling helps to validate such proposed mechanisms by calculating the energy profiles for each step.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. This is achieved by mapping the molecule's potential energy surface (PES), a mathematical landscape where the energy is a function of the molecule's geometric coordinates. researchgate.net

Computational explorations of the C2H5NO2 isomers, which include this compound, have been performed to map their potential energy surfaces. rsc.org These studies identify the different equilibrium structures (local minima on the PES) and the transition states that connect them. rsc.org The PES provides a comprehensive overview of all possible shapes the molecule can adopt and the energy required to switch between them. researchgate.net

The process of mapping a PES often begins with methods like the Scaled Hypersphere Search of the Anharmonic Downward Distortion Following (SHS-ADDF), which can automatically deduce a network of conformational transitions. science.gov This allows for the sampling of minima and transition state structures based on the mathematical features of the PES without prior assumptions about the reaction coordinates. science.gov The relative energies of the different conformers of this compound are determined by a delicate balance of factors, including steric hindrance, electrostatic interactions, and the presence of intramolecular hydrogen bonds. The stability of the conformer featuring an intramolecular hydrogen bond is a key aspect of these investigations.

Table 2: Key Concepts in Conformational and PES Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | Different orientations of the -OH and -CHO groups relative to the C-N bond axis. |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net | Maps the energy landscape for all possible geometries, revealing stable conformers and transition paths. |

| Equilibrium Structure (EQ) | A point on the PES corresponding to a local energy minimum; a stable conformer. science.gov | Represents the low-energy, stable structures of the molecule. |

| Transition State (TS) | A saddle point on the PES that represents the highest energy point along the lowest energy path between two minima. rsc.org | Defines the energy barrier for interconversion between different conformers. |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. This synergy is essential for confirming the structure of synthesized or identified molecules and for interpreting complex experimental spectra. For this compound, the prediction of vibrational (infrared and Raman) and NMR spectra is of particular interest.

DFT calculations, typically using the B3LYP functional combined with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are widely used to compute optimized molecular geometries and fundamental vibrational frequencies. researchgate.netresearchgate.net The calculated wavenumbers and intensities can be compared with experimental IR and Raman spectra. Such comparisons help assign the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretch, N-H bend, or O-H stretch. This is particularly useful for understanding how factors like intramolecular hydrogen bonding affect the vibrational frequencies. mdpi.com For example, the formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and an increase in the intensity of the O-H stretching band.

Ab initio calculations at the MP2 level have also been used to calculate optimized geometries and vibrational wavenumbers for formamide and its hydrogen-bonded complexes, providing insights into spectral changes upon self-association or interaction with solvents. researchgate.net These theoretical results are crucial for explaining concentration-dependent changes observed in experimental spectra. researchgate.net By accurately modeling the molecule and its environment, computational methods can provide a detailed interpretation of the spectroscopic data that is often difficult to obtain from experiments alone.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding how the solvent environment influences its conformational preferences and how it interacts with surrounding molecules. researchgate.net

A central aspect of this compound's chemistry is its capacity for hydrogen bonding, both intramolecularly (between its own hydroxyl and carbonyl groups) and intermolecularly with solvent molecules like water. science.gov MD simulations can model the dynamic competition between these interactions. In a protic solvent, an intramolecular hydrogen bond may be disrupted in favor of forming two stronger solute-solvent intermolecular hydrogen bonds. researchgate.netscience.gov The balance between the energetic cost of breaking the internal bond and the stabilizing effect of solvent interactions determines the conformational equilibrium in solution. researchgate.net

Simulations of related molecules like N-methylformamide (NMF) in the liquid phase have been performed using Born-Oppenheimer molecular dynamics (BOMD) to investigate the local structure and hydrogen bond dynamics. arxiv.org These studies reveal different types of hydrogen bonding interactions and show that the local structural network can be quite cohesive. arxiv.org Similarly, MD simulations of mefenamic acid in N,N-dimethylformamide (DMF) have been used to investigate the hydrogen bonding at solute-solute and solute-solvent interfaces, which governs the self-assembly and crystallization processes. academie-sciences.fr

By simulating this compound in a box of explicit solvent molecules (e.g., water), MD can provide data on:

Radial Distribution Functions (g(r)) : These functions describe the probability of finding one atom at a certain distance from another, offering a detailed picture of the local solvent structure around the solute. arxiv.orgacademie-sciences.fr

Hydrogen Bond Lifetimes : Simulations can calculate the average duration of specific hydrogen bonds, revealing their relative strengths and stability. arxiv.org

Solvent Effects on Conformation : By running simulations in different solvents, it is possible to quantify how solvent polarity and hydrogen-bonding capacity affect the population of different conformers. researchgate.net

Potential of Mean Force (PMF) : This can be calculated to determine the free energy profile of processes like dimer formation or conformational changes in solution. researchgate.net

These simulations show that in high-polarity solvents, intramolecular hydrogen bonds are often screened and subject to competition from solvent molecules. researchgate.net The conformational preferences of this compound in an aqueous environment are therefore a direct consequence of this dynamic interplay of intermolecular forces.

Strategic Applications of N Hydroxymethyl Formamide in Organic Synthesis and Materials Science

As a Versatile C1 Synthon and Formaldehyde (B43269) Surrogate

In the realm of synthetic organic chemistry, the term "C1 synthon" refers to a chemical entity that can introduce a single carbon atom into a molecular framework. N-(Hydroxymethyl)formamide functions effectively as a C1 synthon and is increasingly recognized as a practical and safer alternative to formaldehyde. google.comucc.ie Gaseous formaldehyde is toxic and often difficult to handle, while its aqueous (formalin) and polymeric (paraformaldehyde) forms can present challenges in terms of reactivity and control. ucc.ie this compound, being a stable, soluble compound, can deliver the hydroxymethyl (-CH₂OH) or formyl (-CHO) group under specific reaction conditions, circumventing the hazards associated with using formaldehyde directly. cymitquimica.comnih.gov

Formamides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net The introduction of a formyl group (N-formylation) is a fundamental transformation, typically achieved using agents like formic acid or acetic formic anhydride. researchgate.netevitachem.com Structurally, this compound can be considered a masked formylating agent. While direct, extensive literature on its use for the N-formylation of amines to produce N-formamides is not widespread, its chemical nature suggests it can decompose to release formamide (B127407) or a related formylating species under thermal or catalytic conditions. This potential is highlighted in patent literature concerning formamide preparation methods, which list formamide derivatives and formaldehyde as formylating agents. google.com

The introduction of a hydroxymethyl group (-CH₂OH) is a key step in building complexity in organic molecules. ucc.ie this compound serves as an effective hydroxymethylating reagent, functioning as a stable equivalent of formaldehyde for this purpose. This transformation is particularly valuable in reactions like the Morita-Baylis-Hillman reaction, which forms β-hydroxy-α-methylene compounds—important intermediates for synthesizing heterocycles and pharmaceuticals. While traditional methods often use paraformaldehyde, this compound offers a more soluble and potentially more reactive source for the hydroxymethyl group. Recent advancements have also shown that N,N-dialkyl amides can be used as a carbon source for the α-hydroxymethylation of ketones to produce β-hydroxy ketones, a transformation for which this compound is an ideal, pre-formed candidate. wmu.edu.cn

Table 1: Examples of Substrate Classes for Hydroxymethylation

| Substrate Class | Product Type | Potential Reagent Source |

|---|---|---|

| Activated Alkenes (e.g., Methyl Vinyl Ketone) | β-Hydroxy-α-methylene compounds | This compound as a formaldehyde surrogate |

| Ketones | β-Hydroxy ketones | This compound as a C1 source |

Formylating Agent in the Synthesis of N-Formamides

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science, forming the core of approximately 60% of unique small-molecule drugs approved by the FDA. rsc.orgnih.gov this compound is a valuable reagent in the synthesis of such nitrogenous compounds. cymitquimica.com Its bifunctional nature, possessing both a formamide and a hydroxymethyl group, allows it to participate in cyclization reactions. For instance, in the synthesis of certain nitrogen heterocycles, formamide or its derivatives are often used as a source of a nitrogen and a carbon atom. rsc.orgnih.gov While specific, widely-cited examples detailing the use of this compound as the primary starting material for a broad range of heterocyclic systems are specialized, its role as a stable source of both formamide and formaldehyde moieties makes it a logical precursor for heterocycles that require the condensation of these units with other substrates, such as in the synthesis of certain pyrimidine (B1678525) and triamine structures. csic.es

Role in the Stereoselective Synthesis of Complex Organic Molecules

One of the most sophisticated applications of this compound chemistry is in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is paramount. The N-hydroxymethyl group has been ingeniously employed to solve a classic problem in amino acid chemistry: the instability of α-amino aldehydes.

The preparation of configurationally stable α-amino aldehydes for use as chiral synthons is a significant challenge in asymmetric synthesis due to the acidity of the α-proton, which leads to easy racemization (loss of stereochemical purity). orgsyn.orgorgsyn.org Researchers have demonstrated that attaching an N-hydroxymethyl group to an N-protected α-amino acid derivative creates a remarkably stable α-amino aldehyde. orgsyn.orgresearchgate.net This stability arises because the molecule exists predominantly in a five-membered cyclic hemiacetal form, which protects the stereogenic center from racemizing. orgsyn.orgorgsyn.org

This N-hydroxymethyl group is not just a passive protecting group; it actively participates in subsequent reactions. In a key application, it acts as an internal nucleophile in a highly diastereoselective intramolecular conjugate addition. orgsyn.orgnih.gov When the stabilized N-hydroxymethyl α-amino aldehyde is converted into a γ-amino-α,β-unsaturated ester, the tethered hydroxyl group adds to the double bond, creating a new stereocenter and forming a chiral trans-oxazolidine scaffold with high selectivity. orgsyn.orgorgsyn.org These oxazolidines are versatile chiral building blocks for more complex molecules. orgsyn.org

Table 2: Stereoselective Construction of Chiral Scaffolds

| Starting Material | Key Transformation | Chiral Scaffold | Diastereoselectivity |

|---|---|---|---|

| N-Boc-N-hydroxymethyl α-amino aldehyde | Wittig-type olefination followed by intramolecular conjugate addition | trans-Oxazolidine methyl ester | >20:1 |

The chiral oxazolidine (B1195125) scaffolds derived from N-hydroxymethyl intermediates are pivotal for the synthesis of valuable, non-standard amino acids. These amino acids are components of many biologically active peptides and enzyme inhibitors. researchgate.net By opening the oxazolidine ring, the N-hydroxymethyl group is removed, revealing the newly formed, stereochemically defined N-functionalized amino acid.

A prominent example is the synthesis of (-)-statine, an unusual amino acid found in the natural protease inhibitor pepstatin. An efficient synthesis of enantiomerically pure (-)-statine was achieved using the stereoselective intramolecular conjugate addition of the hydroxyl group from a stabilized N-Boc-L-leucinal derivative. nih.gov Similarly, this strategy has been used to prepare threo-β-hydroxyglutamic acid, a glutamate (B1630785) receptor modulator, and other γ-amino-β-hydroxy acids. orgsyn.orgresearchgate.net This methodology provides a powerful route to access complex amino acid derivatives with high optical purity from readily available starting materials. orgsyn.orgresearchgate.net

Table 3: Synthesis of N-Functionalized Amino Acid Derivatives

| Chiral Scaffold Precursor | Target Molecule | Biological/Chemical Significance |

|---|---|---|

| N-Boc-L-leucinal derivative | (-)-Statine | Component of the protease inhibitor pepstatin. nih.gov |

| N-Boc-N-hydroxymethyl-L-phenylalaninal | threo-β-Amino-α-hydroxy acids | Chiral synthons for bioactive molecules. orgsyn.org |

| (Z)-ester from N-hydroxymethylated serine | threo-β-Hydroxyglutamic acid | A glutamate receptor modulator. researchgate.net |

Application in the Construction of Chiral Scaffolds

Integration into Multi-Component Reaction Sequences

This compound serves as a versatile and reactive building block in multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials. The dual functionality of this compound, comprising a nucleophilic formamide and a reactive hydroxymethyl group, allows it to participate in a variety of transformations, leading to the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles. cymitquimica.comnih.gov

Its utility in MCRs is often associated with its ability to act as a stable equivalent of formaldehyde and formamide, introducing a formamido-methyl or related moiety into the final structure. In acid-catalyzed conditions, the hydroxymethyl group can be activated to form an electrophilic N-acyliminium ion intermediate. This reactive species can then be trapped by various nucleophiles present in the MCR mixture, such as amines, enamines, or electron-rich aromatic systems, to forge new carbon-nitrogen and carbon-carbon bonds.

One notable application involves the Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs. nih.govnih.govmdpi.com While not always a direct starting component, the hydroxymethyl-amide substructure is a key feature in variants and subsequent transformations of MCR products. For instance, strategies have been developed to access complex hydroxymethyl-amide based protease inhibitors. nih.gov These sequences can involve an initial Passerini reaction followed by transformations that yield the hydroxymethyl-amide scaffold. nih.gov Similarly, N-hydroxymethyl derivatives of α-amino aldehydes have been effectively used in stereoselective syntheses, reacting with various nucleophiles in multi-step, one-pot processes to create β-amino-α-hydroxy acid derivatives. researchgate.net

The integration of this compound and its derivatives into MCRs provides a streamlined pathway to synthesize diverse libraries of compounds, which is of significant interest in medicinal chemistry and drug discovery. rug.nl The ability to generate molecular complexity from simple, readily available starting materials in a single step underscores the strategic importance of this reagent in modern organic synthesis. nih.gov

Table 1: Examples of Multi-Component Reactions Involving the N-(Hydroxymethyl)amide Moiety

| Reaction Type | Key Reactants | Role of this compound or Derivative | Product Class | Ref. |

| Passerini-Amine Deprotection-Acyl Migration (PADAM) | N-protected amino aldehyde, Isocyanide, Carboxylic acid | Intermediate hydroxymethyl-amide formed after deprotection and acyl migration. | α-Keto-amide protease inhibitors | nih.gov |

| Ugi-type Reaction | α-Amino aldehyde, Isocyanide, Amine, Azide | The related hydroxymethyl tetrazole is formed in a variant of the Passerini reaction. | Hydroxymethyl tetrazoles | nih.govacs.org |

| Intramolecular Conjugate Addition | N-Boc-N-hydroxymethyl α-amino aldehydes, Wittig reagents | The N-hydroxymethyl group stabilizes the aldehyde and participates in subsequent cyclization. | trans-Oxazolidines, 3-Aminodeoxystatine derivatives | researchgate.net |

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Potassium cyanide, Ammonium (B1175870) carbonate | Formamide (a parent compound) can be used as a solvent to facilitate the reaction for difficult substrates. | Hydantoins | mdpi.com |

Applications in Polymer Chemistry and the Development of Functional Materials

The distinct chemical functionalities of this compound make it a valuable component in polymer chemistry and materials science. ontosight.ai Its ability to engage in polymerization and cross-linking reactions allows for the synthesis and modification of polymers, leading to functional materials with tailored properties. specialchem.com

As a Monomer and Co-monomer: this compound, and more commonly its close derivative N-(hydroxymethyl) acrylamide (B121943) (NMA), can act as a monomer in polymerization reactions. bohrium.com The vinyl group in NMA allows it to participate in free-radical polymerization to form a polymer backbone, while the pendant hydroxymethyl group provides a site for further reactions or imparts specific properties to the final material. For example, NMA has been copolymerized with vinyl acetate (B1210297) to create modified polyvinyl acetate (PVAc) adhesives. bohrium.com The resulting PVAc-NMA copolymer exhibits improved chemical, physical, and thermal properties compared to standard PVAc, attributed to the introduction of the NMA monomer. bohrium.com The presence of the hydroxymethyl group can also enhance the water solubility and adhesive characteristics of the polymer.